Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
Overview
Description
Ethyl 5-(cyanomethyl)furan-2-carboxylate is a chemical compound with the CAS Number: 51129-66-9 and a molecular weight of 179.18 . It’s a solid substance stored in a dark place under an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
Ethyl 5-(cyanomethyl)furan-2-carboxylate is a solid substance stored in a dark place under an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate and its derivatives are primarily used in the synthesis of various chemical compounds. They act as intermediates in producing substances with potential pharmacological activities. A prominent area of research involves the synthesis of esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which, after further processing, show positive inotropic activity, although to a lesser degree compared to other compounds like milrinone (Mosti et al., 1992). Similarly, the synthesis of ethyl esters of these acids carrying various substituents leads to compounds with interesting pharmacological properties, such as anti-inflammatory, analgesic, and hypotensive activities (Mosti et al., 1994).
Structural and Mechanistic Studies
The compound and its derivatives have also been subject to structural and mechanistic studies. For example, the structural transformations of certain dihydropyridine derivatives of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate under specific conditions (like continuous heating) have been explored, indicating the occurrence of solid-state transformations and proposing possible mechanisms for these transformations (Heyde, Buergi, & Shklover, 1991).
Heterocyclic Synthesis
The compound has shown significant versatility in the synthesis of heterocyclic structures. For instance, it's been utilized in the preparation of compounds like oxadiazoles, oxadiazolopyridines, and pyridopyridazines, showcasing its reactivity towards a variety of electrophilic reagents (Elnagdi et al., 1988). These synthesized compounds are of interest due to their potential pharmaceutical applications.
Vasodilation Properties
Some derivatives of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate have been synthesized and tested for their vasodilation properties. Certain compounds have shown significant potency, indicating the potential of these derivatives in vascular health applications (Girgis et al., 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(5-6-11)7-12-9/h3-4,7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFCNSAQWVHNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678887 | |
Record name | Ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate | |
CAS RN |
913839-59-5 | |
Record name | Ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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